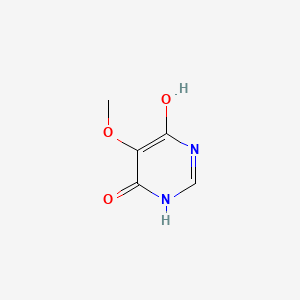

4,6-Dihydroxy-5-methoxypyrimidine

Descripción general

Descripción

4,6-Dihydroxy-5-methoxypyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-5-methoxypyrimidine typically involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide. This reaction generates disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the desired compound .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved by reacting malonate with formamide and an alkali metal alkoxide at elevated temperatures. The malonate is added in portions or continuously to the alkali metal alkoxide solution or suspension in an alcohol, along with formamide .

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dihydroxy-5-methoxypyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Substitution reactions, such as halogenation, can introduce new substituents into the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often employ reagents like phosphorus trichloride and phosphorus oxychloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield 4,6-dichloro-5-methoxypyrimidine .

Aplicaciones Científicas De Investigación

4,6-Dihydroxy-5-methoxypyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleic acid analogs.

Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of 4,6-Dihydroxy-5-methoxypyrimidine involves its interaction with various molecular targets. The pyrimidine ring can form hydrogen bonds and act as a bioisostere for phenyl and other aromatic π systems, improving the pharmacokinetic and pharmacodynamic properties of the compound. This interaction allows the compound to modulate biological pathways and exert its effects .

Comparación Con Compuestos Similares

- 4,6-Dihydroxy-5-methylpyrimidine

- 4,6-Dihydroxy-2-methoxypyrimidine

- 4,6-Dihydroxy-5-chloropyrimidine

Comparison: 4,6-Dihydroxy-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

4,6-Dihydroxy-5-methoxypyrimidine (C5H6N2O3) is a pyrimidine derivative that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activities

Pyrimidine derivatives, including this compound, are known for their extensive biological activities. These include:

- Antimetabolite activity

- Anticancer properties

- Antimicrobial effects

- Anti-inflammatory actions

- Antidiabetic effects

The compound exhibits interactions with several enzymes and proteins, influencing various biochemical pathways essential for cellular function.

Target Enzymes and Pathways

This compound primarily interacts with the enzyme dihydrofolate reductase (DHFR), inhibiting its activity. This inhibition affects folate metabolism, leading to altered nucleotide synthesis and cellular proliferation.

Table 1: Key Enzymatic Interactions

| Enzyme | Mode of Action | Biological Impact |

|---|---|---|

| Dihydrofolate reductase | Inhibition | Reduced nucleotide synthesis |

| Thymidylate synthase | Inhibition | Impaired DNA synthesis |

| Various kinases | Modulation of activity | Altered cell signaling pathways |

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression. It has been shown to modulate transcription factors that regulate gene expression profiles, impacting processes such as cell cycle progression and apoptosis.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various pyrimidine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines using the MTT assay.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 ± 1.2 |

| A549 | 10.5 ± 0.8 |

These results indicate that this compound possesses notable anticancer properties, warranting further investigation into its mechanisms and potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways crucial for nucleotide synthesis. Its interactions with key enzymes such as DHFR and thymidylate synthase highlight its role in regulating metabolic processes.

Safety and Toxicity

Toxicological assessments indicate that while low doses of this compound exhibit minimal adverse effects, higher concentrations can lead to toxicity in animal models. A subacute toxicity study in mice revealed that doses exceeding 40 mg/kg resulted in observable side effects.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transporters that facilitate its movement across cellular membranes. Understanding these mechanisms is crucial for optimizing its therapeutic use.

Propiedades

IUPAC Name |

4-hydroxy-5-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEPQQUEVRZWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566115 | |

| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5193-84-0 | |

| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.